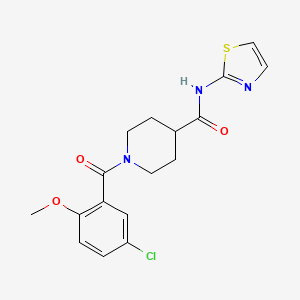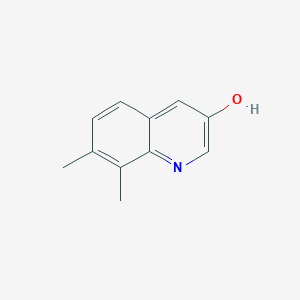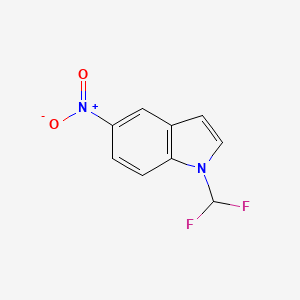
1-(difluoromethyl)-5-nitro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(difluoromethyl)-5-nitro-1H-indole” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The “difluoromethyl” group refers to a functional group in organic chemistry that has two fluorine atoms bound to a carbon atom . The “5-nitro” indicates the presence of a nitro group at the 5th position of the indole ring .
Synthesis Analysis
While specific synthesis methods for “1-(difluoromethyl)-5-nitro-1H-indole” are not available, difluoromethylation processes have been studied extensively . These processes often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . Difluoromethylation of C (sp2)–H bonds can be accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Applications De Recherche Scientifique
Late-stage Difluoromethylation
The compound can be used in late-stage difluoromethylation processes . This is a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Photocatalytic Difluoromethylation
“1-(difluoromethyl)-5-nitro-1H-indole” can be used in photocatalytic difluoromethylation reactions . These reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .
Pharmaceutical Applications
The introduction of difluoromethyl groups in the last stages of synthetic protocols exerts positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity . These are tenets of considerable importance in pharmaceutical, agrochemical, and materials science .
Protein Modification
An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins . This could potentially be used to modify the properties of proteins for various applications.
Molecular Docking Studies
The compound can be used in molecular docking studies . The presence of aromatic residues may provide complexities in the binding process due to potential π-π stacking or hydrogen bonding interactions .
Scale-up Synthesis
The compound can be used in scale-up synthesis . This conversion could be readily carried out on the 5 mmol scale to obtain the desired product .
Safety and Hazards
While specific safety and hazard data for “1-(difluoromethyl)-5-nitro-1H-indole” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Orientations Futures
The field of difluoromethylation has seen significant advances in recent years, particularly in the development of new difluoromethylation reagents . Future research may focus on further improving these methods and exploring the potential applications of difluoromethylated compounds in various fields, including pharmaceuticals, agrochemicals, and materials science .
Propriétés
IUPAC Name |
1-(difluoromethyl)-5-nitroindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)12-4-3-6-5-7(13(14)15)1-2-8(6)12/h1-5,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZYIGSIIILMET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2C(F)F)C=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-5-nitro-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

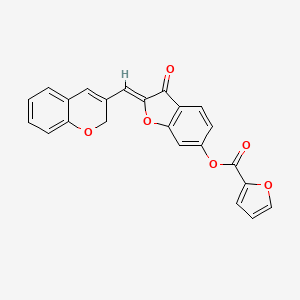
![N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2396700.png)
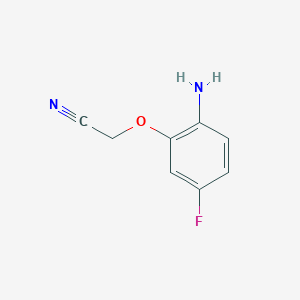
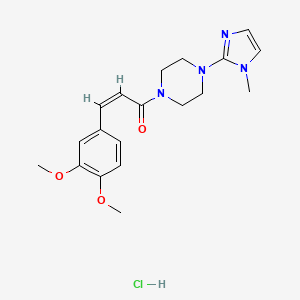
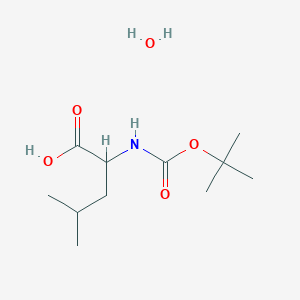
![4-methyl-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2396705.png)
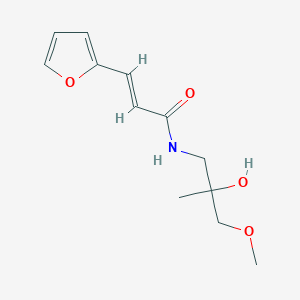
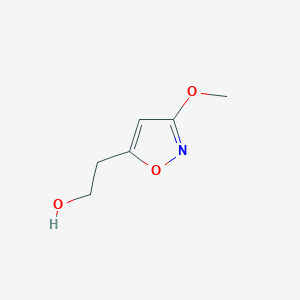

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396712.png)
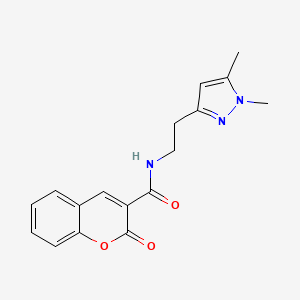
![5-Chloro-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2396715.png)
